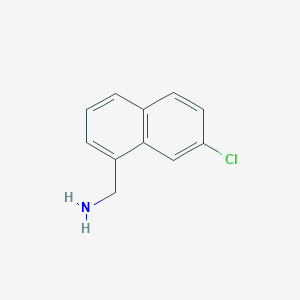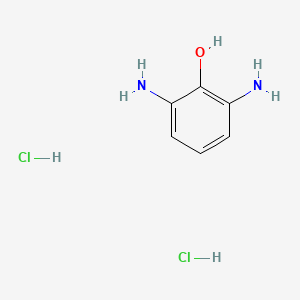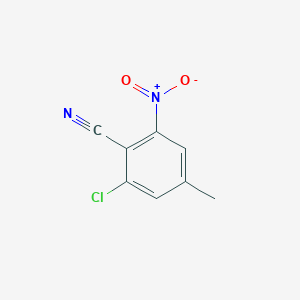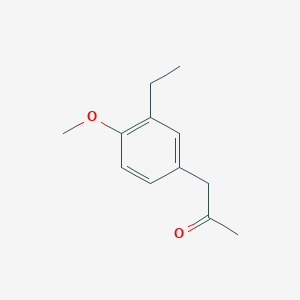![molecular formula C12H12N2O B11903029 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 14490-04-1](/img/structure/B11903029.png)
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired tricyclic indole compound in good yield.
Industrial Production Methods
the Fischer indole synthesis remains a viable method for large-scale production due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is typically an oxidized form of the indole ring.
Reduction: The major product is a reduced form of the indole ring.
Substitution: The major products are substituted indole derivatives.
Applications De Recherche Scientifique
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for cancer treatment.
Mécanisme D'action
The mechanism of action of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to bind to the active site of c-Met kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar biological activities.
Uniqueness
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Numéro CAS |
14490-04-1 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
8-methyl-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-5,11,14H,6H2,1H3,(H,13,15) |
Clé InChI |
LWGVERXPONLHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=CCNC(=O)C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



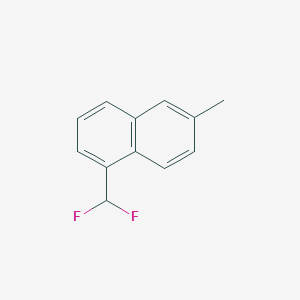
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
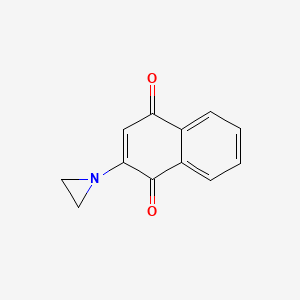
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
